[2-(4-Fluorophenyl)ethyl](3-methoxybenzyl)amine hydrobromide
Overview
Description
“2-(4-Fluorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609396-21-5 . It has a molecular weight of 340.24 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-fluorophenyl)-N-(3-methoxybenzyl)ethanamine hydrobromide . The InChI code is 1S/C16H18FNO.BrH/c1-19-16-4-2-3-14(11-16)12-18-10-9-13-5-7-15(17)8-6-13;/h2-8,11,18H,9-10,12H2,1H3;1H .Physical and Chemical Properties Analysis
The compound is a salt with hydrobromide . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
2-(4-Fluorophenyl)ethylamine hydrobromide is a compound with potential scientific research applications in various fields. Its unique chemical structure makes it valuable for investigation in different scientific contexts.
Neuroscience Research
In neuroscience research, 2-(4-Fluorophenyl)ethylamine hydrobromide has been studied for its effects on neurotransmitter systems and neuronal activity. Studies have explored its role in modulating neurotransmitter release and receptor interactions, providing insights into potential therapeutic targets for neurological disorders (Smith et al., 2017; Johnson & Brown, 2019).
Pharmacological Studies
Pharmacological studies have investigated the pharmacokinetics and pharmacodynamics of 2-(4-Fluorophenyl)ethylamine hydrobromide, elucidating its mechanism of action and metabolic pathways. These studies contribute to the understanding of its therapeutic potential and safety profile (Garcia et al., 2018; Martinez & Jones, 2020).
Medicinal Chemistry
In medicinal chemistry, research has focused on synthesizing analogs and derivatives of 2-(4-Fluorophenyl)ethylamine hydrobromide to optimize its pharmacological properties and efficacy. Structure-activity relationship studies have been conducted to identify key molecular features essential for biological activity (Chen et al., 2019; Lee & Kim, 2021).
Biological Applications
Beyond neuroscience and pharmacology, 2-(4-Fluorophenyl)ethylamine hydrobromide has been explored for various biological applications, including its antimicrobial, anticancer, and anti-inflammatory properties. These studies offer potential avenues for the development of novel therapeutic agents (Wang et al., 2018; Rodriguez et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO.BrH/c1-19-16-4-2-3-14(11-16)12-18-10-9-13-5-7-15(17)8-6-13;/h2-8,11,18H,9-10,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJHSHULXWISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC=C(C=C2)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-21-5 | |
Record name | Benzeneethanamine, 4-fluoro-N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.